molecular formula C14H22N2O3S B8715758 Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-

Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-

Cat. No. B8715758
M. Wt: 298.40 g/mol
InChI Key: GJZRPTOGZUKJFQ-UHFFFAOYSA-N
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Patent
US07514468B2

Procedure details

9.85 g of N-acetyl-4-(2-diethylamino-ethyl-sulphonyl)-aniline (educt XVII) are dissolved in 25 ml of ethanol and 100 ml of 3N hydrochloric acid are added. The mixture is stirred for 1 hour at reflux temperature. After cooling it is neutralised, extracted three times with methylene chloride, dried over magnesium sulphate and finally the solvent is eliminated.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:14][CH2:15][N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.Cl>C(O)C>[CH2:19]([N:16]([CH2:17][CH3:18])[CH2:15][CH2:14][S:11]([C:8]1[CH:7]=[CH:6][C:5]([NH2:4])=[CH:10][CH:9]=1)(=[O:13])=[O:12])[CH3:20]

Inputs

Step One
Name
Quantity
9.85 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(CCS(=O)(=O)C1=CC=C(N)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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